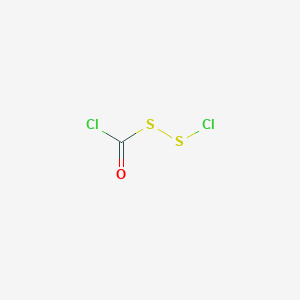
(Chlorocarbonyl)disulfanyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chlorocarbonyl)disulfanyl chloride, also known as (chlorothio)formyl chloride, is a chemical compound with the molecular formula CCl2OS. It is a noxious, distillable liquid that is part of the organosulfur chemistry family. This compound is known for its reactive acid chloride and sulfenyl chloride moieties, making it a valuable reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
(Chlorocarbonyl)disulfanyl chloride can be synthesized through the catalytic decomposition of alkoxydichloromethyl sulfanes. For example, treatment of bis[2-propoxy(thiocarbonyl)] sulfide with sulfuryl chloride in the presence of calcium carbonate yields this compound . Another method involves the reaction of sulfenyl chlorides with alkoxythiocarbonyl compounds, followed by the loss of alkyl chloride to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the safety and purity of the product. The process often includes the use of sulfuryl chloride and calcium carbonate as reagents, with careful monitoring of reaction conditions to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
(Chlorocarbonyl)disulfanyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher polysulfanes.
Reduction: Reduction reactions can lead to the formation of simpler sulfur-containing compounds.
Substitution: It reacts with amines to form stable carbamoyl and sulfenamide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N-methylaniline, which reacts to form stable derivatives. The reactions are typically carried out in solvents like dichloromethane at controlled temperatures .
Major Products Formed
Major products formed from reactions with this compound include carbamoyl and sulfenamide derivatives, which are often crystalline and easier to characterize .
科学的研究の応用
(Chlorocarbonyl)disulfanyl chloride has several applications in scientific research:
作用機序
The mechanism of action of (chlorocarbonyl)disulfanyl chloride involves its reactive acid chloride and sulfenyl chloride moieties. These functional groups allow it to participate in various chemical reactions, leading to the formation of stable derivatives. The molecular targets and pathways involved in its reactions include the formation of carbamoyl and sulfenamide bonds, which stabilize the compound and make it useful in further chemical synthesis .
類似化合物との比較
Similar Compounds
(Chlorocarbonyl)sulfenyl chloride: Similar in structure but contains only one sulfur atom.
Bis(chlorocarbonyl)trisulfane: Contains three sulfur atoms and is prepared through similar synthetic routes.
Uniqueness
(Chlorocarbonyl)disulfanyl chloride is unique due to its specific reactivity and the stability of its derivatives. Its ability to form stable carbamoyl and sulfenamide compounds makes it valuable in various chemical and industrial applications .
特性
CAS番号 |
79341-73-4 |
|---|---|
分子式 |
CCl2OS2 |
分子量 |
163.0 g/mol |
IUPAC名 |
S-chlorosulfanyl chloromethanethioate |
InChI |
InChI=1S/CCl2OS2/c2-1(4)5-6-3 |
InChIキー |
SRSBPZFAVQTXQO-UHFFFAOYSA-N |
正規SMILES |
C(=O)(SSCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


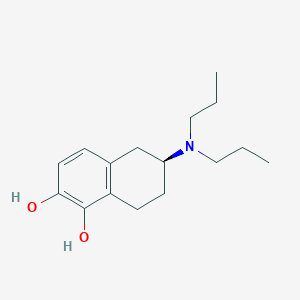
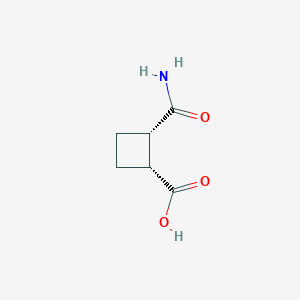
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
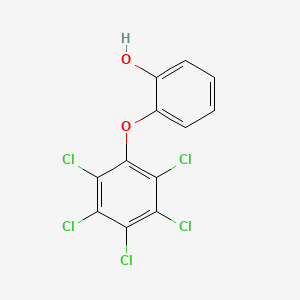
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

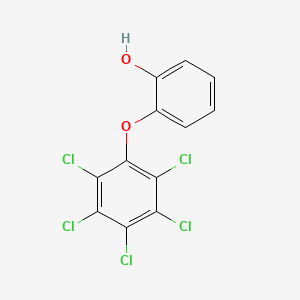
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
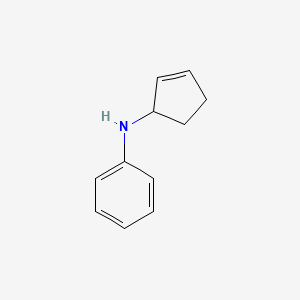
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
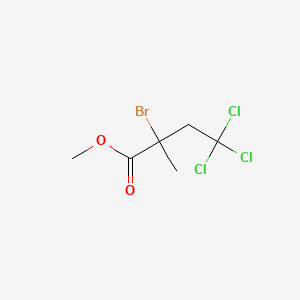
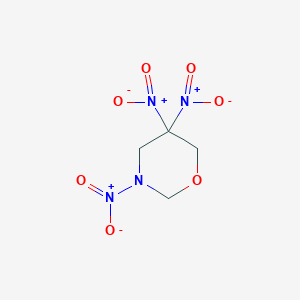
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
